molecular formula C4H7Cl2O4P B14581757 Methyl [(dichlorophosphoryl)methoxy]acetate CAS No. 61368-80-7

Methyl [(dichlorophosphoryl)methoxy]acetate

Cat. No.: B14581757
CAS No.: 61368-80-7
M. Wt: 220.97 g/mol
InChI Key: RLAXNXCLRHTSMN-UHFFFAOYSA-N
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Description

Methyl [(dichlorophosphoryl)methoxy]acetate is an organophosphorus compound that features both ester and phosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(dichlorophosphoryl)methoxy]acetate typically involves the reaction of dichlorophosphoryl chloride with methyl glycolate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Cl2P(O)Cl+HOCH2COOCH3Cl2P(O)OCH2COOCH3+HCl\text{Cl}_2\text{P(O)Cl} + \text{HOCH}_2\text{COOCH}_3 \rightarrow \text{Cl}_2\text{P(O)OCH}_2\text{COOCH}_3 + \text{HCl} Cl2​P(O)Cl+HOCH2​COOCH3​→Cl2​P(O)OCH2​COOCH3​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(dichlorophosphoryl)methoxy]acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce methanol and the corresponding acid.

    Reduction: The phosphoryl group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the phosphoryl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of the phosphoryl group.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the chlorine atoms in the phosphoryl group.

Major Products Formed

    Hydrolysis: Methanol and the corresponding acid.

    Reduction: Phosphine oxide.

    Substitution: Substituted phosphates or phosphonates.

Scientific Research Applications

Methyl [(dichlorophosphoryl)methoxy]acetate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [(dichlorophosphoryl)methoxy]acetate involves its interaction with nucleophiles due to the electrophilic nature of the phosphoryl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [(dichlorophosphoryl)methoxy]acetate
  • Ethyl [(dichlorophosphoryl)methoxy]acetate
  • Methyl [(dichlorophosphoryl)ethoxy]acetate

Properties

CAS No.

61368-80-7

Molecular Formula

C4H7Cl2O4P

Molecular Weight

220.97 g/mol

IUPAC Name

methyl 2-(dichlorophosphorylmethoxy)acetate

InChI

InChI=1S/C4H7Cl2O4P/c1-9-4(7)2-10-3-11(5,6)8/h2-3H2,1H3

InChI Key

RLAXNXCLRHTSMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCP(=O)(Cl)Cl

Origin of Product

United States

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